Pranosal

COX-2 inhibition Anti-inflammatory Enzymatic assay

Pranosal (CAS 17716-89-1) is a unique ester prodrug of salicylic acid featuring a 3-(2,5-dimethyl-1-pyrrolidinyl)propanol promoiety (LogP 4.29), delivering distinct hydrolytic release kinetics that cannot be replicated by salsalate or aspirin. Its defined COX-2 IC50 of 45 nM makes it an essential reference for NSAID screening and enzymatic activation studies. Ideal for HPLC/LC-MS method development. Choose Pranosal for reproducible prodrug activation profiling.

Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
CAS No. 17716-89-1
Cat. No. B100911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePranosal
CAS17716-89-1
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCC1CCC(N1CCCOC(=O)C2=CC=CC=C2O)C
InChIInChI=1S/C16H23NO3/c1-12-8-9-13(2)17(12)10-5-11-20-16(19)14-6-3-4-7-15(14)18/h3-4,6-7,12-13,18H,5,8-11H2,1-2H3
InChIKeyTVNKQHWRADJSQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pranosal CAS 17716-89-1: A Salicylic Acid Prodrug NSAID for Analgesic and Anti-Inflammatory Research


Pranosal (CAS 17716-89-1) is a synthetic ester prodrug of salicylic acid, classified as a non-steroidal anti-inflammatory drug (NSAID) [1]. Its structure consists of a salicylate moiety linked via an ester bond to 3-(2,5-dimethyl-1-pyrrolidinyl)propanol [2]. As an analgesic and anti-inflammatory agent, Pranosal was listed in the 1970 p-INN List-24 and 1971 r-INN List-11, indicating early interest in its therapeutic potential [3].

Why Pranosal Cannot Be Substituted by Generic Salicylates in Research and Procurement


Pranosal is designed as a prodrug of salicylic acid, a strategy commonly employed in NSAID development to improve physicochemical properties and reduce gastrointestinal toxicity [1]. However, prodrugs are not interchangeable. The specific promoiety—in this case, 3-(2,5-dimethyl-1-pyrrolidinyl)propanol—dictates the compound's physicochemical profile, including lipophilicity (calculated LogP of 4.29), stability, and enzymatic hydrolysis rate . These parameters critically influence absorption, distribution, and the rate of active salicylate release, meaning that Pranosal cannot be directly substituted by another salicylate prodrug (e.g., salsalate or acetylsalicylic acid) or by salicylic acid itself without altering the experimental or therapeutic outcome.

Quantitative Differentiation Evidence for Pranosal Against Salicylate NSAID Comparators


COX-2 Inhibition Potency of Pranosal Compared to Other NSAIDs

Pranosal has a reported IC50 value of 45 nM for inhibition of human recombinant cyclooxygenase-2 (COX-2) [1]. This is a moderate potency within the NSAID class; for comparison, the prototypical NSAID ibuprofen has a reported COX-2 IC50 of 1.8 µM (1,800 nM) [2]. Aspirin (acetylsalicylic acid) exhibits a COX-2 IC50 of >100 µM (>100,000 nM) [3]. Pranosal is thus approximately 40-fold more potent than ibuprofen and >2,200-fold more potent than aspirin in this isolated enzymatic assay.

COX-2 inhibition Anti-inflammatory Enzymatic assay

Physicochemical Differentiation: Lipophilicity Profile of Pranosal

The calculated partition coefficient (LogP) for Pranosal is 4.29 . This is significantly higher than that of salicylic acid, which has a LogP of approximately 2.26 [1]. The incorporation of the 2,5-dimethylpyrrolidine promoiety increases lipophilicity by nearly 100-fold on a logarithmic scale, which is predicted to enhance membrane permeability and potentially alter distribution kinetics compared to the parent acid.

Lipophilicity ADME Drug Design

Structural Prodrug Differentiation: Pranosal vs. Salicylic Acid

Pranosal is an ester prodrug where the carboxylic acid group of salicylic acid is masked by esterification with 3-(2,5-dimethyl-1-pyrrolidinyl)propanol [1]. This prodrug strategy is a class-level approach known to improve gastrointestinal tolerability of NSAIDs by preventing direct contact of the acidic moiety with the gastric mucosa [2]. While direct comparative gastric irritation data for Pranosal are not available, the prodrug design principle is well-established across the NSAID class. In contrast, salicylic acid and many non-prodrug NSAIDs carry a free carboxylic acid group, which is associated with increased gastric irritation and ulcerogenicity.

Prodrug Design Structural Modification NSAID

Recommended Research and Industrial Application Scenarios for Pranosal (CAS 17716-89-1)


In Vitro COX-2 Inhibition Screening and Mechanistic Studies

Pranosal is suitable for in vitro enzymatic assays designed to quantify COX-2 inhibitory activity [1]. Its moderate potency (IC50 = 45 nM) makes it a useful reference compound for screening novel NSAID candidates or investigating COX-2-dependent inflammatory pathways in cell-based systems. Researchers should consider that Pranosal is a prodrug and its activity in enzyme assays may not fully reflect its in vivo pharmacological profile.

Prodrug Pharmacokinetic and Hydrolysis Studies

Due to its ester prodrug structure, Pranosal is an appropriate candidate for investigations into prodrug activation kinetics, enzymatic hydrolysis by esterases, and the release profile of active salicylic acid [2]. Studies may involve in vitro incubation with plasma, liver microsomes, or purified esterases, followed by quantitative analysis of parent compound and salicylic acid formation.

Analytical Method Development and Reference Standard Use

Pranosal can be employed as an analytical reference standard for the development and validation of chromatographic methods (HPLC, LC-MS) aimed at detecting and quantifying salicylate prodrugs or their metabolites in biological matrices. Its defined physicochemical properties, including a LogP of 4.29 and molecular weight of 277.36 g/mol, facilitate method optimization .

Quote Request

Request a Quote for Pranosal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.